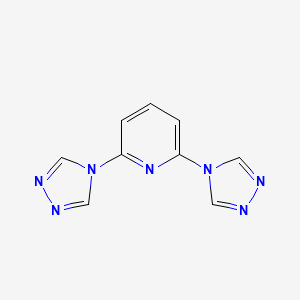

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with metals such as ruthenium, which can be used in photocatalysis.

Substitution Reactions: The triazole rings can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts and the compound in a suitable solvent, often under mild conditions.

Substitution Reactions: May involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

Coordination Complexes: Such as ruthenium complexes, which have applications in photocatalysis.

Functionalized Derivatives: Resulting from substitution reactions, which can be tailored for specific applications.

Scientific Research Applications

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but with different triazole isomers.

2,6-Bis(1,2,4-triazol-1-yl)pyridine: Another isomer with different substitution patterns.

Uniqueness

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .

Biological Activity

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine (often abbreviated as btp) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of btp, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula: C9H7N7

- Molecular Weight: 197.20 g/mol

- CAS Number: 38634-05-8

Mechanisms of Biological Activity

The biological activities of btp are primarily attributed to its ability to form coordination complexes with metal ions and interact with various biological targets. The triazole moiety is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for the binding to enzymes and receptors.

1. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The mechanism often involves interference with nucleic acid synthesis or enzyme activity.

Case Study:

A study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of various triazole derivatives, including btp. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. The ability of btp to inhibit specific enzymes involved in cancer cell proliferation has been documented.

Research Findings:

In a recent investigation, btp was evaluated for its cytotoxic effects on different cancer cell lines. The results indicated that btp exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. A common method includes the reaction of 2,6-diaminopyridine with diformylhydrazine under controlled conditions to yield the desired triazole derivative.

Synthesis Scheme:

- Starting Materials: 2,6-diaminopyridine and diformylhydrazine.

- Reaction Conditions: Heating at 160°C for a specified duration.

- Purification: Crystallization from water or alcohol.

Applications in Supramolecular Chemistry

The unique structure of btp allows it to act as a versatile ligand in supramolecular chemistry. It has been utilized in forming coordination complexes with transition metals, which can be applied in catalysis and material sciences.

Table: Applications of this compound

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Inhibition of bacterial and fungal growth |

| Anticancer Agents | Induction of apoptosis in cancer cells |

| Coordination Chemistry | Formation of metal complexes for catalysis |

| Luminescent Materials | Development of luminescent polymers |

Properties

CAS No. |

856849-59-7 |

|---|---|

Molecular Formula |

C9H7N7 |

Molecular Weight |

213.20 g/mol |

IUPAC Name |

2,6-bis(1,2,4-triazol-4-yl)pyridine |

InChI |

InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H |

InChI Key |

COCYNXXKOTVJJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.